molecular formula C8H10BrN B1440234 2-Bromo-6-isopropylpyridine CAS No. 1037223-35-0

2-Bromo-6-isopropylpyridine

Cat. No. B1440234
M. Wt: 200.08 g/mol
InChI Key: GNBUFPXDJYBELS-UHFFFAOYSA-N
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Description

2-Bromo-6-isopropylpyridine is a chemical compound with the CAS Number: 1037223-35-0 . It has a molecular weight of 200.08 and its IUPAC name is 2-bromo-6-isopropylpyridine . It is a colorless to light-yellow liquid .


Molecular Structure Analysis

The molecular structure of 2-Bromo-6-isopropylpyridine is represented by the InChI code: 1S/C8H10BrN/c1-6(2)7-4-3-5-8(9)10-7/h3-6H,1-2H3 . This indicates that the molecule consists of 8 carbon atoms, 10 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom .


Physical And Chemical Properties Analysis

2-Bromo-6-isopropylpyridine is a colorless to light-yellow liquid . It has a molecular weight of 200.08 .

Scientific Research Applications

Bromination Methods

  • Bromination reactions in specific mediums can yield bromo derivatives substituted in the pyridine nucleus with excellent yields. These methods are considered satisfactory for synthetic applications (L. V. D. Does & H. J. Hertog, 2010).

Spectroscopic and Optical Studies

  • Spectroscopic characterization of bromo-pyridine derivatives, including 5-Bromo-2-(trifluoromethyl)pyridine, provides valuable insights into their molecular structure and potential applications in various fields (H. Vural & M. Kara, 2017).

Synthesis of Novel Derivatives

  • Suzuki cross-coupling reactions have been utilized to synthesize novel pyridine derivatives, which are investigated for their potential as chiral dopants for liquid crystals and other biological activities (Gulraiz Ahmad et al., 2017).

Photoreactive Properties

  • The photochemistry of certain bromo-naphthols, which can form electrophilic carbene intermediates, suggests potential applications in synthetic chemistry (L. Pretali et al., 2009).

Application in Liquid Crystal Synthesis

  • Pyridinylstannanes derived from bromopyridines have been shown to be suitable for further functionalization in the synthesis of liquid crystalline materials (Y. Getmanenko & R. Twieg, 2008).

Electrocatalytic Applications

  • The electrocatalytic synthesis of aminonicotinic acid using bromopyridine derivatives has been explored, indicating potential applications in electrochemistry (A. Gennaro et al., 2004).

Biomimetic Metal Ion Chelates

  • The synthesis of bromine-substituted pyridine precursors is of interest for immobilizing biomimetic metal ion chelates on functionalized carbons, mimicking metalloenzymes (Troy T. Handlovic et al., 2021).

Substitution Reactions

  • Directed deprotonation-transmetalation methods have been developed for substituted pyridines, which is significant for creating complex organic molecules (G. Karig et al., 2001).

Safety And Hazards

The safety information for 2-Bromo-6-isopropylpyridine includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-bromo-6-propan-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6(2)7-4-3-5-8(9)10-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBUFPXDJYBELS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671717
Record name 2-Bromo-6-(propan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-isopropylpyridine

CAS RN

1037223-35-0
Record name 2-Bromo-6-(propan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-6-(propan-2-yl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DJR Brook, GT Yee, M Hundley, D Rogow… - Inorganic …, 2010 - ACS Publications
… (13) 2-Bromo-6-isopropylpyridine was synthesized in five steps from 2-methyl-2-butanone, ethyl formate, and cyanoacetamide; however, after this project was begun, a shorter route to …
Number of citations: 23 pubs.acs.org
NE Clayman - 2019 - search.proquest.com
… 1H NMR spectrum of 2-bromo-6-isopropylpyridine in CDCl3. ............. 306 Figure A5.95. 1H NMR spectrum of 2-trimethylstannyl-6-isopropylpyridine in CDCl3. .................................................…
Number of citations: 0 search.proquest.com

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